molecular formula C8H10N4O3 B13695761 1-(3-Methoxy-2-nitrophenyl)guanidine

1-(3-Methoxy-2-nitrophenyl)guanidine

Cat. No.: B13695761
M. Wt: 210.19 g/mol
InChI Key: RTOVQRLQVVPQNE-UHFFFAOYSA-N
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Description

1-(3-Methoxy-2-nitrophenyl)guanidine is a compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as chemistry, biology, and medicine. The compound features a guanidine group attached to a 3-methoxy-2-nitrophenyl moiety, making it a unique structure with potential for diverse chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Methoxy-2-nitrophenyl)guanidine can be achieved through several routes. One common method involves the reaction of 3-methoxy-2-nitroaniline with a guanylating agent such as di(imidazole-1-yl)methanimine. The reaction typically proceeds under mild conditions, and the product is purified using techniques like flash column chromatography .

Industrial production methods for guanidines often involve the use of transition metal catalysts to facilitate the guanylation reaction. This approach allows for the efficient synthesis of multisubstituted guanidines, which are valuable in various applications .

Chemical Reactions Analysis

1-(3-Methoxy-2-nitrophenyl)guanidine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-2-nitrophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

1-(3-Methoxy-2-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

2-(3-methoxy-2-nitrophenyl)guanidine

InChI

InChI=1S/C8H10N4O3/c1-15-6-4-2-3-5(11-8(9)10)7(6)12(13)14/h2-4H,1H3,(H4,9,10,11)

InChI Key

RTOVQRLQVVPQNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])N=C(N)N

Origin of Product

United States

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